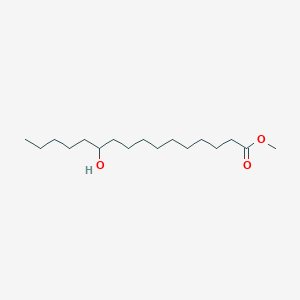

Methyl 11-hydroxyhexadecanoate

Description

Properties

CAS No. |

60368-18-5 |

|---|---|

Molecular Formula |

C17H34O3 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

methyl 11-hydroxyhexadecanoate |

InChI |

InChI=1S/C17H34O3/c1-3-4-10-13-16(18)14-11-8-6-5-7-9-12-15-17(19)20-2/h16,18H,3-15H2,1-2H3 |

InChI Key |

HVZSXWZMSOPRCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCCCCCCCCC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Direct Hydroxylation of Methyl Hexadecanoate

One straightforward approach to prepare this compound is the selective hydroxylation of methyl hexadecanoate at the 11th carbon position. This method involves:

- Starting Material: Methyl hexadecanoate (methyl palmitate).

- Hydroxylation Agent: Various oxidizing agents such as osmium tetroxide, or enzymatic hydroxylation using cytochrome P450 monooxygenases.

- Reaction Conditions: Controlled temperature and solvent systems to ensure regioselective hydroxylation.

- Purification: Column chromatography or recrystallization to isolate the hydroxy ester.

This method is advantageous for its simplicity but often suffers from low regioselectivity and moderate yields due to overoxidation or side reactions.

Synthesis via Grignard Reaction Intermediates

A more sophisticated synthetic route involves the use of Grignard reagents to introduce the hydroxy functionality at the desired position:

- Step 1: Preparation of an appropriate halogenated precursor of hexadecanoic acid.

- Step 2: Formation of a Grignard reagent by reacting the halogenated precursor with magnesium in anhydrous ether solvents under inert atmosphere (nitrogen or argon).

- Step 3: Reaction of the Grignard reagent with an electrophilic species such as an aldehyde or ester to form the hydroxy intermediate.

- Step 4: Methylation of the hydroxy acid intermediate to yield this compound.

This method allows for better control of the hydroxy group placement and typically results in higher purity and yield. Acidification and extraction steps follow to isolate the product.

Enzymatic Synthesis Using Lipases

Biocatalytic methods employing lipases and other enzymes have been reported for the regioselective hydroxylation and esterification of fatty acids:

- Enzymes: Lipases from Candida antarctica or other microbial sources.

- Reaction: Hydroxylation of hexadecanoic acid followed by enzymatic esterification with methanol.

- Advantages: Mild reaction conditions, high regio- and stereoselectivity, and environmentally friendly processes.

- Limitations: Longer reaction times and the need for enzyme recovery.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Hydroxylation | Methyl hexadecanoate | Osmium tetroxide or enzymatic systems | 40–60 | Simple, straightforward | Low regioselectivity, side products |

| Grignard Reaction Route | Halogenated hexadecanoic acid | Magnesium, ether solvents, acidification | 65–80 | High selectivity and yield | Requires inert atmosphere, multiple steps |

| Enzymatic Hydroxylation and Esterification | Hexadecanoic acid, methanol | Lipases, mild conditions | 50–70 | Environmentally friendly, selective | Longer reaction times, enzyme cost |

| Glycosylation for Derivative Synthesis | This compound | Peracetylated sugars, Lewis acid catalyst | 20–30 | Useful for complex lipid synthesis | Not for direct hydroxy ester prep |

Chemical Reactions Analysis

Types of Reactions

Methyl 11-hydroxyhexadecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 11-oxohexadecanoic acid or 11-carboxyhexadecanoic acid.

Reduction: Formation of 11-hydroxyhexadecanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 11-hydroxyhexadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 11-hydroxyhexadecanoate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of adenosine deaminase, an enzyme involved in purine metabolism. By inhibiting this enzyme, the compound can modulate the levels of adenosine and inosine, which play crucial roles in various physiological processes .

Comparison with Similar Compounds

Key Comparative Insights

Functional Group Influence: The hydroxyl group in this compound increases polymer hydrophilicity compared to saturated methyl palmitate . Unsaturation in (11E)-11-hexadecenoate lowers melting points, making it suitable for flexible resins . Electrophilic substituents (e.g., chloro-ketone in methyl 11-chloro-11-oxoundecanoate) enhance reactivity for chemical synthesis .

Chain Length and Branching: Shorter chains (e.g., methyl 10,11-dihydroxyundecanoate) reduce hydrophobicity, favoring biomedical uses . Ethyl esters (e.g., ethyl 11-hydroxyhexadecanoate) exhibit higher molecular weights and altered biodegradation kinetics compared to methyl esters .

Biological and Industrial Applications: this compound is critical in PHAs for biodegradable plastics, while sulfur-containing analogues (e.g., methyl 11-acetylsulfanylundecanoate) may modify polymer crosslinking . Unsaturated esters are prevalent in natural resins and fragrances, as observed in Austrocedrus chilensis .

Research Findings and Data Gaps

- Synthesis: this compound is produced microbially under controlled oxygen and pressure conditions, unlike its ethyl analogue, which requires esterification .

- Safety : Most methyl esters are low hazard (e.g., methyl palmitate), but chloro- and sulfur-containing derivatives may require specialized handling due to uncharacterized toxicity .

- Data Needs : Physical properties (e.g., melting points, solubility) for several analogues remain unreported, limiting industrial applicability assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.